N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide
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Overview
Description
N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide is a chemical compound with a molecular formula of C21H30N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones or amines .
Scientific Research Applications
N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide
- N-cyclohexyl-2-hydrazinyl-2-oxoacetamide
- N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide
Uniqueness
N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide is unique due to its specific hydrazinyl group, which imparts distinct reactivity and potential biological activities. Compared to similar compounds, it may offer different pharmacological profiles and applications in various fields .
Properties
IUPAC Name |
N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c16-18-14(19)10-21-13-8-6-11(7-9-13)15(20)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10,16H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMQJXOLDLBYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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